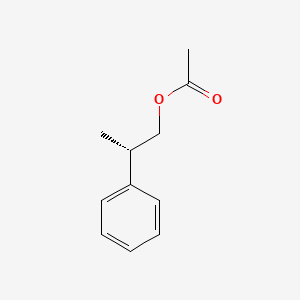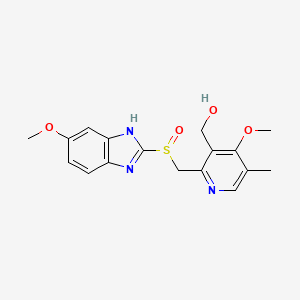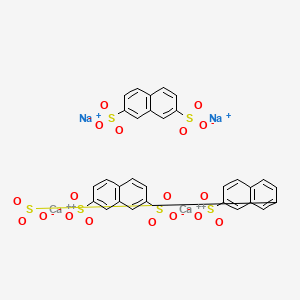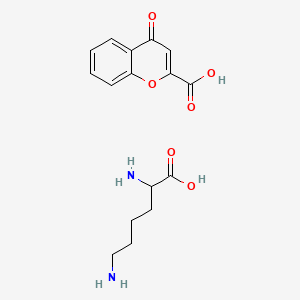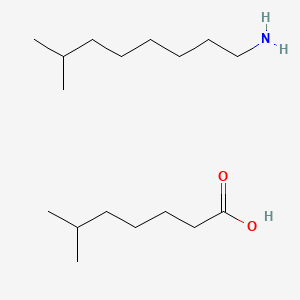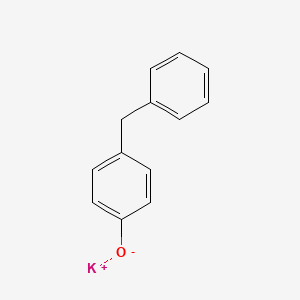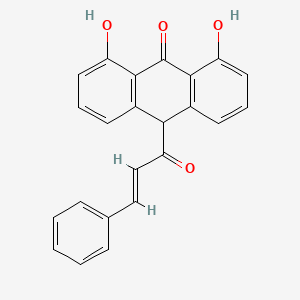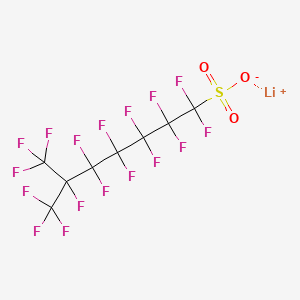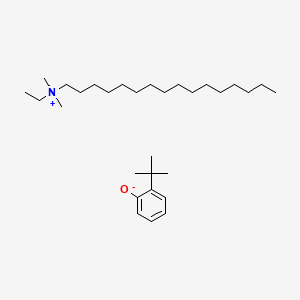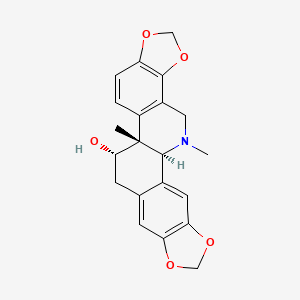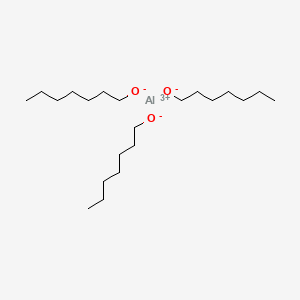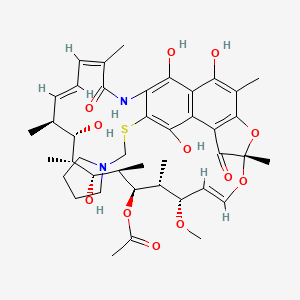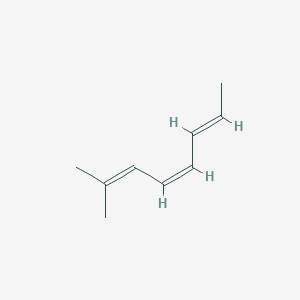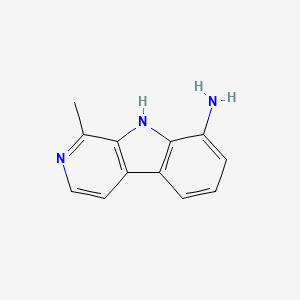
9H-Pyrido(3,4-b)indole, 8-amino-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminoharman can be synthesized through several methods. One common approach involves the nitration of harman to produce 8-nitroharman, followed by reduction to yield 8-Aminoharman. The reduction step typically employs tin powder in the presence of hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of 8-Aminoharman may involve the amination of 8-chloroquinoline. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoharman undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Common substitution reactions include the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Tin powder and hydrochloric acid are typical reagents.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Oxides of 8-Aminoharman.
Reduction: Amines derived from 8-Aminoharman.
Substitution: Halogenated derivatives of 8-Aminoharman.
Scientific Research Applications
8-Aminoharman has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Aminoharman involves its interaction with biological targets such as enzymes and proteins. It is believed to exert its effects by binding to specific sites on these molecules, thereby altering their activity. The exact molecular pathways and targets are still under investigation, but its structural similarity to other biologically active compounds suggests potential interactions with mitochondrial components .
Comparison with Similar Compounds
8-Aminoquinoline: Shares a similar structure and is used as an antimalarial agent.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Harman: The parent compound from which 8-Aminoharman is derived.
Uniqueness: 8-Aminoharman is unique due to its specific amine group at the 8th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
CAS No. |
102206-92-8 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indol-8-amine |
InChI |
InChI=1S/C12H11N3/c1-7-11-9(5-6-14-7)8-3-2-4-10(13)12(8)15-11/h2-6,15H,13H2,1H3 |
InChI Key |
FFGQUIBSEOHWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


